4-(S-Ethanol)-sulfido-cyclophosphamide is a derivative of cyclophosphamide, a well-known chemotherapeutic agent. This compound is classified as a sulfido derivative of cyclophosphamide, characterized by the addition of a thiol group, which enhances its pharmacological properties. The compound has garnered attention for its potential antitumor activity and mechanism of action, which is closely related to the parent compound cyclophosphamide.
The synthesis of 4-(S-ethanol)-sulfido-cyclophosphamide involves the reaction of cyclophosphamide with thiols, specifically through ozonation processes that yield crystalline products. These compounds are classified under oxazaphosphorines, a group of compounds known for their cytotoxic effects against cancer cells. The primary source of information regarding this compound comes from various peer-reviewed studies that explore its synthesis, mechanism of action, and therapeutic applications .
The synthesis of 4-(S-ethanol)-sulfido-cyclophosphamide typically involves the following steps:
The molecular structure of 4-(S-ethanol)-sulfido-cyclophosphamide includes a cyclophosphamide backbone with a sulfur atom bonded to an ethanol group. The key structural features include:
Data from spectroscopic analyses indicate that the compound exists in stable crystalline forms at room temperature but undergoes hydrolysis in aqueous solutions .
The chemical behavior of 4-(S-ethanol)-sulfido-cyclophosphamide is characterized by its hydrolysis in biological environments:
The mechanism of action for 4-(S-ethanol)-sulfido-cyclophosphamide involves several key steps:
The physical properties of 4-(S-ethanol)-sulfido-cyclophosphamide include:
Chemical properties include:
4-(S-ethanol)-sulfido-cyclophosphamide has several potential applications in scientific research and medicine:
4-(S-Ethanol)-sulfido-cyclophosphamide (CAS 65882-95-3) is a sulfur-modified derivative of the alkylating agent cyclophosphamide, classified as an oxazaphosphorine cytostatic prodrug. Its molecular formula is C₉H₁₉Cl₂N₂O₃PS, with a molecular weight of 337.2 g/mol. The compound features a central 1,3,2-oxazaphosphinane ring where the phosphorus atom is bonded to a bis(2-chloroethyl)amino group and an oxide moiety. The defining structural modification is a 2-sulfanylethanol group (-SCH₂CH₂OH) attached at the C4 position of the heterocyclic ring, replacing the oxygen found in the metabolic precursor 4-hydroxycyclophosphamide [1] [9].
The SMILES notation (C1COP(=O)(NC1SCCO)N(CCCl)CCCl) and InChIKey (ONLNXYIUEGBZJG-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. Crystallographic analysis confirms that this derivative exists as a racemic mixture of cis-isomers, exhibiting stability in the solid state but undergoing rapid hydrolysis in aqueous environments [2]. The ethanol-sulfido moiety enhances the compound’s polarity, evidenced by a predicted partition coefficient (XLogP3) of 0.9, influencing its solubility and distribution properties [9].
Table 1: Key Structural Identifiers of 4-(S-Ethanol)-sulfido-cyclophosphamide
Property | Value/Descriptor |
---|---|
IUPAC Name | 2-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-yl]sulfanyl]ethanol |
Molecular Formula | C₉H₁₉Cl₂N₂O₃PS |
CAS Registry Number | 65882-95-3 |
SMILES | C1COP(=O)(NC1SCCO)N(CCCl)CCCl |
InChIKey | ONLNXYIUEGBZJG-UHFFFAOYSA-N |
XLogP3 | 0.9 |
The synthesis of 4-(SR)-sulfido-cyclophosphamide derivatives emerged from efforts to stabilize the highly labile metabolic activation intermediate of cyclophosphamide, 4-hydroxycyclophosphamide (4-OH-CP). In 1979, researchers developed a method involving cyclophosphamide ozonation followed by nucleophilic addition of thiols (HSR) to the carbonyl group of aldophosphamide, yielding crystalline 4-sulfido derivatives [2]. The ethanol-sulfido variant (where R = ethanol) was specifically engineered to balance molecular stability with hydrolytic release kinetics of the active metabolite.
The core rationale was twofold:
Hydrolysis kinetics studies confirmed that the ethanol-sulfido derivative undergoes rapid aqueous cleavage (t₁/₂ = 4–17 min at pH 7 and 37°C), releasing 4-OH-CP and 2-mercaptoethanol. Biological evaluations demonstrated that this release kinetics profile effectively mirrors the cytotoxicity and antitumor activity of freshly prepared 4-OH-CP in vitro and in vivo [2]. This established 4-(S-ethanol)-sulfido-cyclophosphamide as a functionally stable surrogate for the elusive activated cyclophosphamide metabolite.
Within the oxazaphosphorine family, 4-(S-ethanol)-sulfido-cyclophosphamide occupies a unique niche as a pre-activated metabolic surrogate rather than a conventional prodrug requiring hepatic activation. Unlike cyclophosphamide itself—which depends on cytochrome P450-mediated C4 hydroxylation—this compound spontaneously generates 4-hydroxycyclophosphamide upon dissolution, bypassing metabolic variability and potential resistance mechanisms associated with bioactivation [5] [8].
Its antitumor efficacy has been validated across multiple models:
Table 2: Antitumor Efficacy Profile in Preclinical Models
Tumor Model | Evaluation System | Key Finding |
---|---|---|
Yoshida Ascites Sarcoma | Rat ascites cells in vitro | Cytotoxicity equivalent to activated cyclophosphamide |
Yoshida Ascites Sarcoma | Curative single-dose (rats) | Identical survival extension vs. activated cyclophosphamide |
Human Breast Carcinoma | nu/nu mouse xenografts | Equivalent tumor growth inhibition to activated cyclophosphamide |
Patent landscapes reveal its ongoing relevance as a synthetic intermediate or experimental payload in novel conjugates (e.g., peptide-drug complexes targeting hypoxic tumors) [4] [8]. Nevertheless, it remains distinct from later analogues like glufosfamide (glucose-targeted ifosfamide mustard), as its design focuses on metabolic bypass rather than tumor-selective targeting [5].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7